3-Amino-6-methylpyrazine-2-sulfonamide
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Overview
Description
3-Amino-6-methylpyrazine-2-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C5H8N4O2S. It belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methylpyrazine-2-sulfonamide typically involves the reaction of 6-methylpyrazine-2-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the sulfonyl chloride intermediate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methylpyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfinic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-Amino-6-methylpyrazine-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-methylpyrazine-2-sulfonamide involves the inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death . The molecular targets include the active site of the enzyme, where the sulfonamide group binds and inhibits its function .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
3-Amino-6-methylpyrazine-2-sulfonamide is unique due to its specific substitution pattern on the pyrazine ring, which can lead to different biological activities and chemical reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C5H8N4O2S |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
3-amino-6-methylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C5H8N4O2S/c1-3-2-8-4(6)5(9-3)12(7,10)11/h2H,1H3,(H2,6,8)(H2,7,10,11) |
InChI Key |
JZKNWJFSIRPSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)S(=O)(=O)N)N |
Origin of Product |
United States |
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